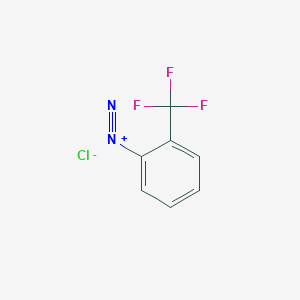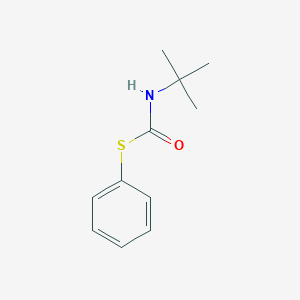
Bis(2-methylhexyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C24H38O4. It is a diester of phthalic acid and 2-methylhexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with 2-methylhexanol. The reaction is catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The crude product is then purified through neutralization, washing, and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-methylhexanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Phthalic acid and 2-methylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylhexyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the study of plasticizer effects on biological systems and their potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants
Wirkmechanismus
The primary mechanism by which Bis(2-methylhexyl) benzene-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but higher toxicity concerns.
Dioctyl terephthalate (DOTP): A phthalate-free alternative with similar plasticizing properties but considered more environmentally friendly.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure, offering different flexibility and durability characteristics
Uniqueness
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is unique in its balance of plasticizing efficiency and lower toxicity compared to some other phthalates. Its specific alkyl chain structure provides a distinct set of physical properties, making it suitable for applications where both flexibility and safety are paramount .
Eigenschaften
CAS-Nummer |
53306-52-8 |
|---|---|
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
bis(2-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-7-11-17(3)15-25-21(23)19-13-9-10-14-20(19)22(24)26-16-18(4)12-8-6-2/h9-10,13-14,17-18H,5-8,11-12,15-16H2,1-4H3 |
InChI-Schlüssel |
FBDBBRIVIAEKGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


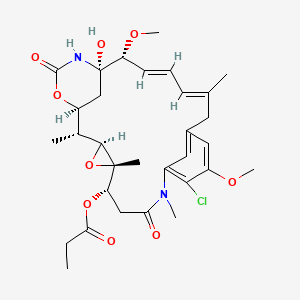


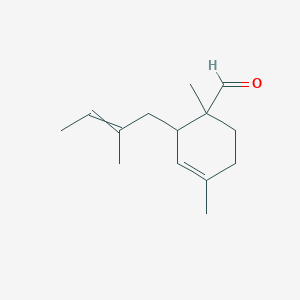

![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)

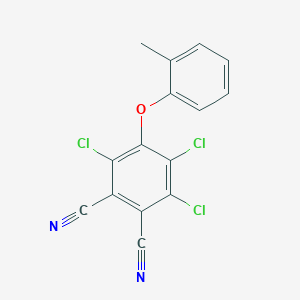
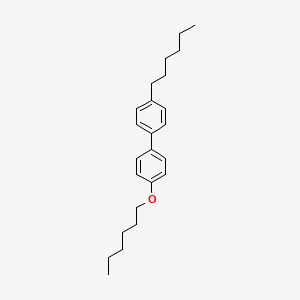
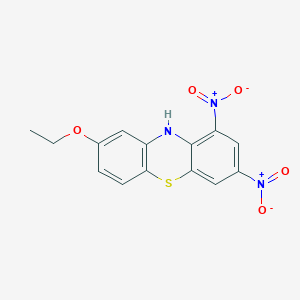
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
